N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide
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Description
N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications
Novel Sulfonated Polymers for Enhanced Proton Exchange Membrane Properties
A new class of sulfonated co-poly(ether imide)s has been developed, incorporating trifluoromethyl, fluorenyl, and hydroxyl groups. These materials show promise for use in microbial fuel cells (MFCs) due to their high thermal, mechanical, hydrolytic, and peroxide radical stability, combined with low water uptake and swelling ratios. The proton conductivity of these polymers is notably high, making them suitable for bioelectrochemical systems applications (Kumar et al., 2018).
Protective Groups in Peptide Synthesis
The compound has been used as a basis for developing a novel sulfonamide-based protecting group, (9H-fluoren-9-yl)methanesulfonyl (Fms), which offers complementary advantages to the well-established Fmoc protecting group. This innovation facilitates the successful incorporation of phosphonamide and potentially enhances the synthesis of unnatural peptides, thus broadening the scope of peptide mimetics research (Ishibashi et al., 2010).
Advances in Supramolecular Hydrogels
N-(Fluorenyl-9-Methoxycarbonyl) dipeptides, related to the core structure of the compound , form supramolecular hydrogels through hydrogen bonding and hydrophobic interactions. These hydrogels are responsive to various stimuli, including ligand-receptor interactions, temperature, and pH changes. This responsiveness, coupled with the ability to exhibit chiral recognition, positions them as intriguing materials for biomedical applications, including drug delivery systems (Zhang et al., 2003).
Enhancement of Carbon Dioxide Separation from Methane
Polyaniline-based composite membranes, photografted and chemically modified to introduce basic diamines, exhibit significantly improved performance for carbon dioxide and methane separation. This advancement in membrane technology, which includes solvation with water to enhance permeability and separation factors, demonstrates a promising approach for gas separation processes, potentially beneficial for carbon capture and storage applications (Blinova & Švec, 2012).
Properties
IUPAC Name |
N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-12-11-22(28(2,24)25)13-15(23)14-27-21-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,23H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBMMQUHMZKNLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.